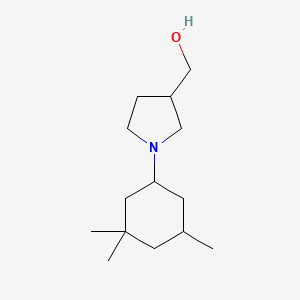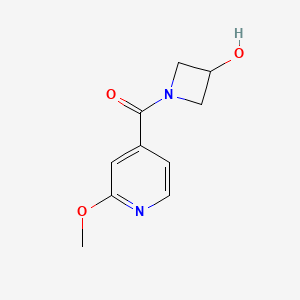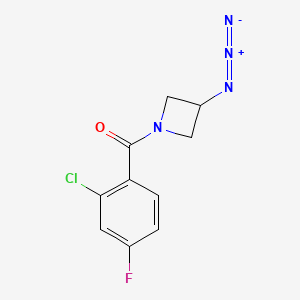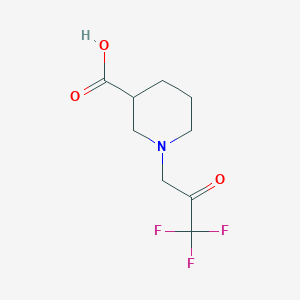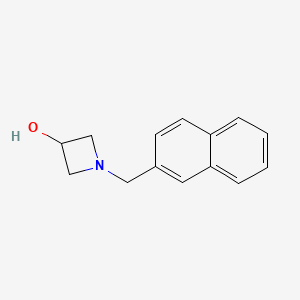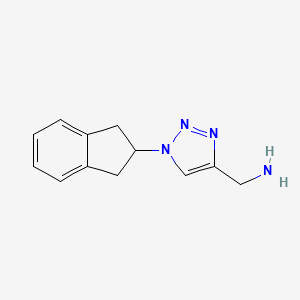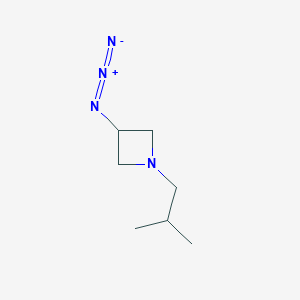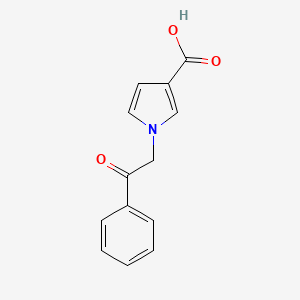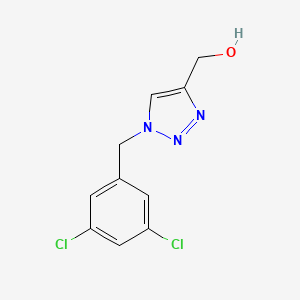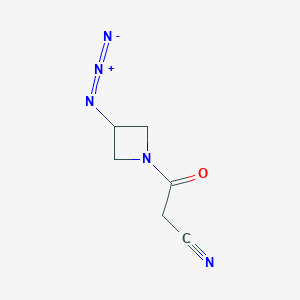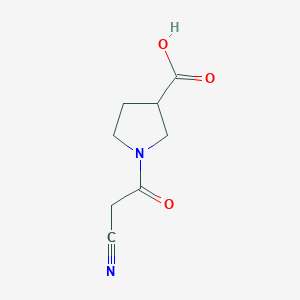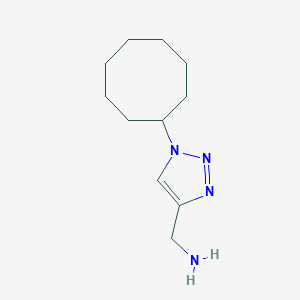
(1-环辛基-1H-1,2,3-三唑-4-基)甲胺
描述
The compound “(1-cyclooctyl-1H-1,2,3-triazol-4-yl)methanamine” belongs to a class of organic compounds known as 1,2,3-triazoles . These are aromatic compounds containing a 1,2,3-triazole ring, which is a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms .
Synthesis Analysis
While specific synthesis information for “(1-cyclooctyl-1H-1,2,3-triazol-4-yl)methanamine” is not available, similar compounds have been synthesized via “Click” chemistry . This involves the reaction of an azide and an alkyne to form a 1,2,3-triazole .
科学研究应用
药物发现
1,2,3-三唑在药物发现中得到广泛应用 . 它们是氨基酸、核苷酸等基本构建块的一部分 . 许多具有 1,2,3-三唑核心结构的著名药物已上市,例如抗惊厥药物鲁非那米特,广谱头孢菌素类抗生素头孢曲松钠,抗癌药物羧酰胺三唑和 β β -内酰胺类抗生素他唑巴坦 .
有机合成
1,2,3-三唑在有机合成中起着重要作用 . 它们是最重要的含氮五元杂环之一,具有广泛的应用 .
高分子化学
在高分子化学领域,1,2,3-三唑因其高化学稳定性而得到应用 . 它们通常对酸性或碱性水解以及氧化和还原条件不敏感,即使在高温下也是如此 .
超分子化学
1,2,3-三唑在超分子化学中得到应用 . 它们具有很强的偶极矩 (4.8–5.6 德拜) 和氢键能力 .
生物偶联
1,2,3-三唑在生物偶联策略中变得越来越重要 . 它们已被广泛用作许多工业应用中的合成中间体 .
化学生物学
在化学生物学领域,1,2,3-三唑因其独特的性质而得到应用 . 它们在结构上类似于酰胺键,模拟 E 或 Z 酰胺键 .
荧光成像
1,2,3-三唑已应用于用于临床诊断检测的生物传感器的开发 . 它们也已被用于荧光成像 .
材料科学
在材料科学中,1,2,3-三唑已用于合成用于各种实际目的的过渡金属配合物 . 它们还在液晶和聚合物材料中发挥重要作用 .
作用机制
Target of Action
Compounds containing the 1,2,3-triazole moiety have been found to exhibit significant antiproliferative effects against various cancer cells . The nitrogen atoms of the triazole ring actively contribute to binding to the active site of enzymes .
Mode of Action
These compounds often work by inhibiting key enzymes in cancer cells, leading to cell cycle arrest and apoptosis . For example, some compounds have been found to bind to the ATP binding pocket during docking experiments .
Biochemical Pathways
Similar compounds have been shown to affect pathways related to cell cycle regulation and apoptosis .
Pharmacokinetics
Similar compounds have been found to possess drug-like properties in silico studies .
Result of Action
The result of the action of similar compounds is often the induction of apoptosis in cancer cells . This is usually accompanied by cell cycle arrest at various phases .
生化分析
Biochemical Properties
(1-cyclooctyl-1H-1,2,3-triazol-4-yl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, triazole derivatives, including (1-cyclooctyl-1H-1,2,3-triazol-4-yl)methanamine, have been shown to exhibit cytotoxic activity against cancer cell lines by inhibiting tubulin polymerization . This interaction disrupts the microtubule network, leading to cell cycle arrest and apoptosis.
Cellular Effects
The effects of (1-cyclooctyl-1H-1,2,3-triazol-4-yl)methanamine on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that triazole derivatives can induce apoptosis in cancer cells by causing cell cycle arrest at the sub-G1 and G2/M phases . This compound’s impact on gene expression and cellular metabolism further underscores its potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, (1-cyclooctyl-1H-1,2,3-triazol-4-yl)methanamine exerts its effects through specific binding interactions with biomolecules. It binds to the colchicine binding site of tubulin, inhibiting tubulin polymerization and disrupting the microtubule network . This inhibition leads to cell cycle arrest and apoptosis, highlighting the compound’s potential as an anti-cancer agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1-cyclooctyl-1H-1,2,3-triazol-4-yl)methanamine change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that triazole derivatives maintain their cytotoxic activity over extended periods, making them suitable for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of (1-cyclooctyl-1H-1,2,3-triazol-4-yl)methanamine vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, while higher doses may lead to toxic or adverse effects. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects .
Metabolic Pathways
(1-cyclooctyl-1H-1,2,3-triazol-4-yl)methanamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s impact on these pathways can influence cellular metabolism and overall cellular function .
Transport and Distribution
Within cells and tissues, (1-cyclooctyl-1H-1,2,3-triazol-4-yl)methanamine is transported and distributed through specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of (1-cyclooctyl-1H-1,2,3-triazol-4-yl)methanamine is critical for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its effects. Understanding its subcellular localization can provide insights into its mechanism of action and therapeutic potential .
属性
IUPAC Name |
(1-cyclooctyltriazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4/c12-8-10-9-15(14-13-10)11-6-4-2-1-3-5-7-11/h9,11H,1-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYRTJKWVKIVSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)N2C=C(N=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


